REACTION_CXSMILES
|
C1(N2CC[O:10]CC2)CCCCC=1.C(N(CC)CC)C.[C:20](Cl)(=[O:23])[CH2:21][CH3:22].Cl.[C:26]1(C)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>>[C:20]([CH:27]1[CH2:28][CH2:29][CH2:30][CH2:31][C:26]1=[O:10])(=[O:23])[CH2:21][CH3:22]
|
Name
|
|
Quantity
|
82.64 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)N1CCOCC1
|
Name
|
|
Quantity
|
71.33 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
64.76 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
770 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Compound IVb is obtained in 49% yield as a colourless oil
|
Name
|
|
Type
|
|
Smiles
|
C(CC)(=O)C1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |